molecular formula C15H11BrN2O3S B8793430 5-bromo-1-tosyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde

5-bromo-1-tosyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde

Cat. No. B8793430
M. Wt: 379.2 g/mol
InChI Key: PWGCURVPVJNAAL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-bromo-1-tosyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde is a useful research compound. Its molecular formula is C15H11BrN2O3S and its molecular weight is 379.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-bromo-1-tosyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-bromo-1-tosyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

5-bromo-1-tosyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde

Molecular Formula

C15H11BrN2O3S

Molecular Weight

379.2 g/mol

IUPAC Name

5-bromo-1-(4-methylphenyl)sulfonylpyrrolo[2,3-b]pyridine-3-carbaldehyde

InChI

InChI=1S/C15H11BrN2O3S/c1-10-2-4-13(5-3-10)22(20,21)18-8-11(9-19)14-6-12(16)7-17-15(14)18/h2-9H,1H3

InChI Key

PWGCURVPVJNAAL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2C=C(C3=C2N=CC(=C3)Br)C=O

Origin of Product

United States

Synthesis routes and methods

Procedure details

Add, at 0° C., 1 g of 5-bromo-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde, then 0.27 g of sodium hydride to 10 cm3 of anhydrous tetrahydrofuran. Stir the reaction mixture for fifteen minutes at 0° C. before adding 1.87 g of tosyl chloride in solution in 1.7 cm3 of tetrahydrofuran. Continue stirring the reaction mixture for two hours, allowing it to return to room temperature. Pour the reaction mixture into 100 cm3 of iced water. Extract the mixture obtained with two times 100 cm3 of ethyl acetate. Dry the organic phases over magnesium sulphate and then evaporate to dryness under vacuum in a rotary evaporator. 1.32 g of 5-bromo-1-[(4-methylphenyl)sulphonyl]-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde is obtained in the form of a beige powder with the following physical characteristics:
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0.27 g
Type
reactant
Reaction Step Two
Quantity
1.87 g
Type
reactant
Reaction Step Three
Quantity
1.7 mL
Type
solvent
Reaction Step Three
Name
Quantity
100 mL
Type
reactant
Reaction Step Four
Quantity
10 mL
Type
solvent
Reaction Step Five

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